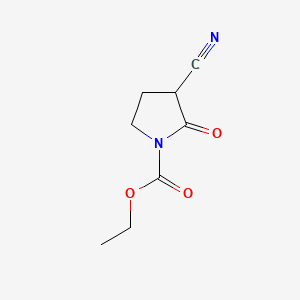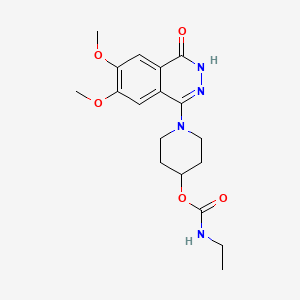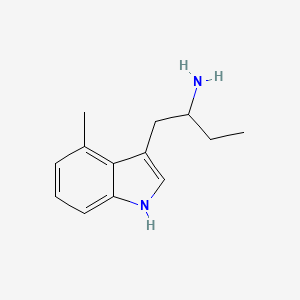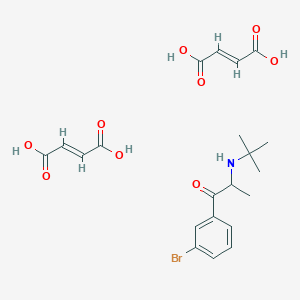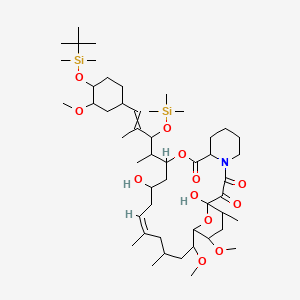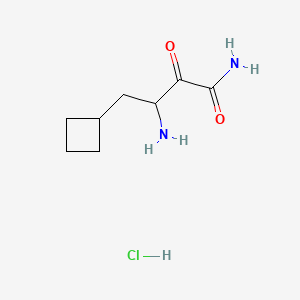
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxymethyl and dihydroxyhexyl groups attached to an imidazolidinone core, along with benzyl ether functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of hydroxymethyl and dihydroxyhexyl groups. Benzyl ether groups are then added through etherification reactions. Common reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N and C-O bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl and dihydroxyhexyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace benzyl ether groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of the benzyl ether group can produce a variety of substituted imidazolidinones.
Scientific Research Applications
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and dihydroxyhexyl groups can form hydrogen bonds with target molecules, while the benzyl ether groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-imidazolidinone: Lacks the hydroxymethyl and dihydroxyhexyl groups, resulting in different chemical and biological properties.
4-(Hydroxymethyl)-1,3-dibenzyl-2-imidazolidinone: Similar structure but without the dihydroxyhexyl group.
5-(1,6-Dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone: Lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether is unique due to the presence of both hydroxymethyl and dihydroxyhexyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in unique ways.
Properties
CAS No. |
1796891-36-5 |
|---|---|
Molecular Formula |
C31H38N2O4 |
Molecular Weight |
502.655 |
IUPAC Name |
1,3-dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one |
InChI |
InChI=1S/C31H38N2O4/c34-23-28-30(29(35)19-11-4-12-20-37-24-27-17-9-3-10-18-27)33(22-26-15-7-2-8-16-26)31(36)32(28)21-25-13-5-1-6-14-25/h1-3,5-10,13-18,28-30,34-35H,4,11-12,19-24H2 |
InChI Key |
NEJDCQLUHDUPKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(CCCCCOCC4=CC=CC=C4)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
